5-(Azidomethyl)pyrrolidin-2-one
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Overview
Description
5-(Azidomethyl)pyrrolidin-2-one is a chemical compound . It is a derivative of pyrrolidin-2-one, which is an organic compound consisting of a 5-membered lactam . Pyrrolidin-2-one and its derivatives have a variety of industrial uses .
Synthesis Analysis
Pyrrolidin-2-one derivatives can be synthesized from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . The reaction has a broad scope of applicability .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
An unprecedented multi-component reaction with solvent participation and a novel conversion of sulfur ylides was developed via a Ugi/olefination reaction to construct pyrrolidin-5-one-2-carboxamides . This method features mild conditions, a wide range of substrates, and good functional group tolerance .Scientific Research Applications
Enantioselective Biotransformations
5-(Azidomethyl)pyrrolidin-2-one and related compounds have been utilized in enantioselective biotransformations. For instance, research has demonstrated the use of pyrrolidine-2,5-dicarboxamides in organic synthesis through biocatalytic processes. This includes the preparation of compounds like 5-carbamoylpyrrolidine-2-carboxylic acids, which are further converted to aza-nucleoside analogues and drug-like compounds (Chen et al., 2012).
Synthesis of Aza-C-Nucleosides
In the field of nucleoside synthesis, pyrrolidine derivatives, closely related to this compound, are employed. For example, pyrimidine aza-C-nucleosides have been synthesized by fusing compounds such as 5-bromouracil with pyrrolidine-based precursors (Filichev & Pedersen, 2001).
Rhodium-Catalyzed Annulation
This compound and its analogues are applied in rhodium-catalyzed annulation reactions. Such processes are crucial in constructing complex molecular architectures, particularly in spirocyclic ring systems. These compounds are significant in the synthesis of bioactive natural products, pharmaceuticals, and pesticides due to their pharmacological properties (Zhou et al., 2015).
Ultrasound-Assisted One-Pot Synthesis
Research has shown the efficient synthesis of biologically important triazoles using ultrasound-assisted one-pot methods. This includes the use of pyrrolidin-2-one derivatives in reactions mediated by catalytic CuI salts (Stefani et al., 2012).
Synthesis of Disubstituted Pyrrolidin-2-ones
The synthesis of 1,5-disubstituted pyrrolidin-2-ones demonstrates another application area. These compounds are obtained via nucleophilic substitution reactions and are important in the development of new medicinal molecules (Katritzky et al., 2000).
Continuous-Flow Aldol Reactions
In green chemistry, 5-(pyrrolidin-2-yl)tetrazole functionalized silica has been developed for use in environmentally benign continuous-flow aldol reactions. This approach offers advantages in terms of stereoselectivity and conversion efficiencies (Bortolini et al., 2012).
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolidin-2-one derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives . These compounds are known to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidin-2-one derivatives are known to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The synthesis of pyrrolidin-2-ones via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions has been developed . This suggests that light conditions may play a role in the synthesis and potentially the action of this compound.
Properties
IUPAC Name |
5-(azidomethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-9-7-3-4-1-2-5(10)8-4/h4H,1-3H2,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVJCEIEHVAIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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